- Preparation of azepanylsulfonyl diarylamides and related compounds for mono- and combination therapy of hepatitis B infections, United States, , ,
Cas no 95656-86-3 (Tert-butyl N-(2-hydroxypropyl)carbamate)
95656-86-3 structure
Product Name:Tert-butyl N-(2-hydroxypropyl)carbamate
N.o CAS:95656-86-3
MF:C8H17NO3
MW:175.225482702255
MDL:MFCD02093569
CID:799678
PubChem ID:9920508
Update Time:2024-10-25
Tert-butyl N-(2-hydroxypropyl)carbamate Propriedades químicas e físicas
Nomes e Identificadores
-
- 1-(BOC-AMINO)-2-PROPANOL
- Carbamic acid, N-(2-hydroxypropyl)-, 1,1-dimethylethyl ester
- tert-Butyl (2-hydroxypropyl)carbamate
- tert-butyl 2-hydroxypropylcarbamate
- tert-Butyl N-(2-hydroxypropyl) carbamate
- (+/-)-1-(N-tert-Butoxycarbonylamino)propan-2-ol
- (+/-)-1-(tert-butoxycarbonylamino)propan-2-ol
- (+/-)-tert-butyl (2-hydroxypropyl)carbamate
- 1-t-butoxycarbonylamino-2-propanol
- N-Boc-1-amino-2-propanol
- N-tert-butoxycarbonyl-2-hydroxypropylamine
- 1-(tert-Butoxycarbonylamino)-2-propanol
- N-(2-Hydroxypropyl)carbamic Acid tert-Butyl Ester
- Tert-butyl N-(2-hydroxypropyl)carbamate
- tert-ButylN-(2-hydroxypropyl)carbamate
- (2-Hydroxy-propyl)-carbamic acid tert-butyl ester
- tert-butyl N-[(2R)-2-hydroxypropyl]carbamate
- tert-Butyl (S)-(2-hydroxypropyl)carbamate
- tert-butyl N-[(2S)-2-hydroxypropyl]carbamate
- 1,1-Dimethylethyl N-(2-hydroxypropyl)carbamate (ACI)
- Carbamic acid, (2-hydroxypropyl)-, 1,1-dimethylethyl ester (9CI)
- (2-Hydroxypropyl)carbamic acid tert-butyl ester
- 1-((tert-Butoxycarbonyl)amino)-2-propanol
- SB44726
- tert-Butyl(2-hydroxypropyl)carbamate
- Carbamic acid,N-(2-hydroxypropyl)-,1,1-dimethylethyl ester
- Carbamic acid, (2-hydroxypropyl)-, 1,1-dimethylethyl ester
- MFCD04974340
- AKOS009531792
- [rac]-(2-hydroxy-propyl)-carbamic acid tert-butyl ester
- DB-005481
- SY052818
- (S)-1-(Boc-amino)-2-propanol
- SY096833
- (2-hydroxy-propyl)-carbamic acid t-butyl ester
- MFCD04974338
- DTXSID90432795
- DS-16462
- tert-butyl N-(2-hydroxypropyl)-carbamate
- SCHEMBL223317
- tert-Butyl N-(2-hydroxypropyl)carbamate, 98%
- ALBB-030107
- CS-0046742
- EN300-95742
- 95656-86-3
- rac-2-hydroxy-propyl-carbamic acid tert-butyl ester
- SY096832
- tert-butyl-N-(2-hydroxypropyl)carbamate
- tert-Butyl 2-hydroxypropylcarbamate, AldrichCPR
- MFCD02093569
- B2418
- SB44717
-
- MDL: MFCD02093569
- Inchi: 1S/C8H17NO3/c1-6(10)5-9-7(11)12-8(2,3)4/h6,10H,5H2,1-4H3,(H,9,11)
- Chave InChI: YNJCFDAODGKHAV-UHFFFAOYSA-N
- SMILES: O=C(NCC(C)O)OC(C)(C)C
Propriedades Computadas
- Massa Exacta: 175.12100
- Massa monoisotópica: 175.12084340g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 12
- Contagem de Ligações Rotativas: 4
- Complexidade: 151
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 1
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 58.6
- Carga de Superfície: 0
- Contagem de Tautomeros: 2
- XLogP3: 0.7
Propriedades Experimentais
- Cor/Forma: 未确定
- Densidade: 1.02
- Índice de Refracção: 1.4450-1.4490
- PSA: 58.56000
- LogP: 1.28280
- Solubilidade: 未确定
Tert-butyl N-(2-hydroxypropyl)carbamate Informações de segurança
- Palavra de Sinal:warning
- Declaração de perigo: H303+H313+H333
- Declaração de Advertência: P264+P280+P305+P351+P338+P337+P313
- Código da categoria de perigo: 25-41
- Instrução de Segurança: 26-39
-
Identificação dos materiais perigosos:
- Condição de armazenamento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Tert-butyl N-(2-hydroxypropyl)carbamate Dados aduaneiros
- CÓDIGO SH:2924199090
- Dados aduaneiros:
中国海关编码:
2924199090概述:
2924199090. 其他无环酰胺(包括无环氨基甲酸酯)(包括其衍生物及盐). 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:30.0%
申报要素:
品名, 成分含量, 用途, 包装
Summary:
2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Tert-butyl N-(2-hydroxypropyl)carbamate Preçomais >>
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|---|---|---|---|---|---|---|---|---|
| Fluorochem | 228352-1g |
tert-Butyl (2-hydroxypropyl)carbamate |
95656-86-3 | 95% | 1g |
£22.00 | 2022-02-28 | |
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tert-Butyl (2-hydroxypropyl)carbamate |
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£84.00 | 2022-02-28 | |
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tert-Butyl (2-hydroxypropyl)carbamate |
95656-86-3 | 95% | 10g |
£155.00 | 2022-02-28 | |
| Fluorochem | 228352-25g |
tert-Butyl (2-hydroxypropyl)carbamate |
95656-86-3 | 95% | 25g |
£242.00 | 2022-02-28 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T162618-5G |
Tert-butyl N-(2-hydroxypropyl)carbamate |
95656-86-3 | 98% | 5g |
¥466.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T162618-25G |
Tert-butyl N-(2-hydroxypropyl)carbamate |
95656-86-3 | 98% | 25g |
¥1864.90 | 2023-08-31 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X20875-1g |
tert-Butyl (2-hydroxypropyl)carbamate |
95656-86-3 | 95% | 1g |
¥80.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X20875-250mg |
tert-Butyl (2-hydroxypropyl)carbamate |
95656-86-3 | 95% | 250mg |
¥33.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X20875-5g |
tert-Butyl (2-hydroxypropyl)carbamate |
95656-86-3 | 95% | 5g |
¥191.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X20875-100g |
tert-Butyl (2-hydroxypropyl)carbamate |
95656-86-3 | 95% | 100g |
¥3792.0 | 2024-07-18 |
Tert-butyl N-(2-hydroxypropyl)carbamate Método de produção
Método de produção 1
Condições de reacção
1.1 Solvents: Dichloromethane ; 5 h, 30 °C
Referência
Método de produção 2
Condições de reacção
1.1 Solvents: Dichloromethane ; 5 h, 30 °C
Referência
- Preparation of azepane derivatives and methods of treating hepatitis B infections, World Intellectual Property Organization, , ,
Método de produção 3
Condições de reacção
1.1 Solvents: Dichloromethane ; 0 °C; 2 h, rt
Referência
- Preparation of 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5h)-one compounds and their use as negative allosteric modulators of mGluR2 receptors, World Intellectual Property Organization, , ,
Método de produção 4
Condições de reacção
1.1 Solvents: Methanol , Water ; 3 h, rt
Referência
- Preparation of aminobutanoic acid amide derivatives as dipeptidyl peptidase IV (DPPIV) inhibitors, World Intellectual Property Organization, , ,
Método de produção 5
Condições de reacção
1.1 Solvents: Dichloromethane ; rt; 18 h, rt
Referência
- Multi-arm polymeric prodrug conjugates of pemetrexed-based compounds as drug delivery systems for lung cancer, World Intellectual Property Organization, , ,
Método de produção 6
Condições de reacção
1.1 Solvents: Dichloromethane ; 18 h, 0 °C
Referência
- Synthesis of substituted imidazolines by an Ugi/Staudinger/aza-Wittig sequence, Tetrahedron Letters, 2015, 56(8), 1025-1029
Método de produção 7
Condições de reacção
1.1 Catalysts: Triethylamine Solvents: Tetrahydrofuran ; 25 °C
Referência
- Chemical blowing agent and thermally expandable thermoplastic composition, World Intellectual Property Organization, , ,
Método de produção 8
Condições de reacção
1.1 Solvents: Dichloromethane ; rt → 0 °C; 0 °C; 0.5 h, 0 °C; overnight, rt
Referência
- Preparation of cyanopyrrolidine and cyanothiazolidine derivatives as insulin sensitizers and dipeptidyl peptidase-IV inhibitors, China, , ,
Método de produção 9
Condições de reacção
1.1 Reagents: Triethylamine Solvents: Methanol ; rt; 30 min, 60 °C
Referência
- Process for the preparation of enantiopure 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine, World Intellectual Property Organization, , ,
Método de produção 10
Condições de reacção
1.1 Solvents: Acetonitrile ; rt; 3 h, rt
Referência
- A Deeper Insight into the Postpolymerization Modification of Polypenta Fluorophenyl Methacrylates to Poly(N-(2-Hydroxypropyl) Methacrylamide), Macromolecular Rapid Communications, 2014, 35(17), 1522-1527
Método de produção 11
Condições de reacção
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; overnight, rt
Referência
- Enantioselective synthesis of aziridines using asymmetric transfer hydrogenation as a precursor for chiral derivatives used as bonding agent for rocket solid propellants, Quimica Nova, 2002, 25(6), 921-925
Método de produção 12
Condições de reacção
1.1 Reagents: Triethylamine Solvents: Dichloromethane
Referência
- Enantioselective synthesis of β-hydroxy amines and aziridines using asymmetric transfer hydrogenation of α-amino ketones, Journal of the Chemical Society, 2001, (16), 1916-1928
Método de produção 13
Condições de reacção
1.1 Solvents: Ethanol ; 12 h, rt
Referência
- Hydrogen-Bonding-Driven Enantioselective Resolution against the Kazlauskas Rule To Afford γ-Amino Alcohols by Candida rugosa Lipase, ChemBioChem, 2015, 16(1), 77-82
Método de produção 14
Condições de reacção
1.1 Solvents: Tetrahydrofuran , Water ; 2 h, 23 °C
Referência
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Método de produção 15
Condições de reacção
1.1 Solvents: Dichloromethane ; 15 min, 0 °C; 0 °C → rt; 18 h, rt
Referência
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Método de produção 16
Condições de reacção
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 16 h, 20 °C
Referência
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Método de produção 17
Condições de reacção
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 16 h, 20 °C
1.2 Reagents: Sodium chloride Solvents: Water
1.2 Reagents: Sodium chloride Solvents: Water
Referência
- Polyfluorinated pyrazolopyrimidines as Bruton's tyrosine kinase inhibitors useful in treatment of various disease and their preparation, World Intellectual Property Organization, , ,
Tert-butyl N-(2-hydroxypropyl)carbamate Raw materials
Tert-butyl N-(2-hydroxypropyl)carbamate Preparation Products
Tert-butyl N-(2-hydroxypropyl)carbamate Fornecedores
Amadis Chemical Company Limited
Membro Ouro
(CAS:95656-86-3)Tert-butyl N-(2-hydroxypropyl)carbamate
Número da Ordem:A11163
Estado das existências:in Stock
Quantidade:25g/100g
Pureza:99%
Informação de Preços Última Actualização:Thursday, 29 August 2024 21:12
Preço ($):191.0/762.0
E- mail:sales@amadischem.com
Tert-butyl N-(2-hydroxypropyl)carbamate Literatura Relacionada
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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4. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:95656-86-3)Tert-butyl N-(2-hydroxypropyl)carbamate
Pureza:99%/99%
Quantidade:25g/100g
Preço ($):191.0/762.0